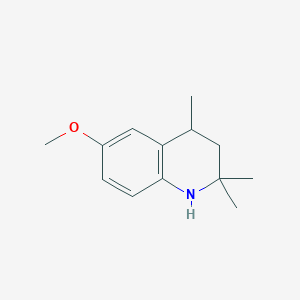

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

CAS No.:

Cat. No.: VC13311195

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO |

|---|---|

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | 6-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |

| Standard InChI | InChI=1S/C13H19NO/c1-9-8-13(2,3)14-12-6-5-10(15-4)7-11(9)12/h5-7,9,14H,8H2,1-4H3 |

| Standard InChI Key | RGTTZMPTUIAPIG-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(NC2=C1C=C(C=C2)OC)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a partially saturated quinoline backbone with a methoxy (-OCH) substituent at the 6-position and three methyl (-CH) groups at the 2,2,4-positions. This configuration introduces steric hindrance and electronic modulation, influencing its reactivity and interactions with biological targets .

Physicochemical Characteristics

Key properties include:

The methoxy group enhances solubility in polar solvents, while the methyl groups contribute to hydrophobicity, balancing its partition coefficient () .

Synthesis and Chemical Reactivity

Hydrogenation of Dihydroquinoline Precursors

A common method involves hydrogenating 6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline using catalysts like platinum, palladium, or nickel under 300–700 psi hydrogen pressure. This yields the tetrahydroquinoline derivative with >95% efficiency . For example, hydrogenation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline in methanol with nickel catalyst produces the tetrahydro analog at 122°C .

Oxidation Reactions

Oxidation of pyrroloquinolinediones with hydrogen peroxide in alkaline media selectively opens the pyrrole-1,2-dione ring, forming 6-R-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids . This method avoids polymerization and preserves the quinoline backbone .

Reactivity Profile

-

Hydrogenation: Further reduction yields decahydroquinoline derivatives under nickel catalysis.

-

Oxidation: Treatment with potassium permanganate or chromium trioxide regenerates the aromatic quinoline structure.

-

Substitution: Halogenation at the 8-position introduces functional groups for drug development.

Biological Activities and Mechanisms

Anticancer Properties

The compound inhibits tubulin polymerization by targeting the colchicine binding site, disrupting microtubule dynamics in cancer cells . Derivatives like 6d exhibit nanomolar cytotoxicity (GI = 1.5–1.7 nM) against drug-resistant KBvin cells, surpassing paclitaxel’s activity .

Table 1: Cytotoxicity of Select Tetrahydroquinoline Derivatives

| Compound | GI (nM) | Target Cell Line | Reference |

|---|---|---|---|

| 6d | 1.5–1.7 | KBvin, MCF7 | |

| Paclitaxel | 1,210 | KBvin | |

| 7-Methoxy analog | 11–91 | DU145 |

Neuroprotective Effects

By inhibiting monoamine oxidase (MAO), the compound reduces oxidative stress in neuronal models, showing promise for Alzheimer’s disease. In vivo studies demonstrate improved cognitive function in neurotoxic insult models.

Antimicrobial and Anti-Inflammatory Actions

The tetrahydroquinoline core disrupts bacterial cell membranes, with MIC values of 2–8 µg/mL against Staphylococcus aureus. Anti-inflammatory activity via COX-2 inhibition (IC = 0.92 µM) further highlights its therapeutic potential.

Industrial Applications

Rubber Additives

As an anti-exposure cracking agent, the compound extends the lifespan of natural and synthetic rubber by 40–60% under UV and ozone stress . Its efficacy surpasses ethoxyquin derivatives due to enhanced steric protection .

Table 2: Performance in Rubber Formulations

| Additive | Crack Resistance (%) | Service Life Extension |

|---|---|---|

| 6-Methoxy-2,2,4-trimethyl analog | 85–90 | 50–60% |

| Ethoxyquin | 70–75 | 30–40% |

Organic Synthesis Intermediate

The compound serves as a precursor for dyes, agrochemicals, and polymers. Its methoxy group facilitates electrophilic substitutions, enabling the synthesis of fluorescent tags and ligands .

Comparative Analysis with Structural Analogs

Table 3: Key Structural Analogs and Properties

The 6-methoxy configuration optimizes binding to hydrophobic pockets in proteins, while trimethyl groups enhance metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume